6-氨基嘧啶-4-甲酸甲酯

描述

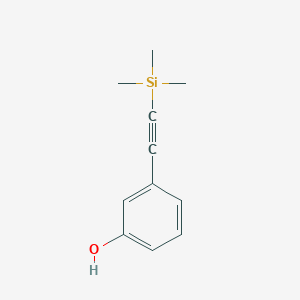

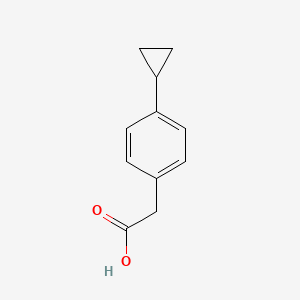

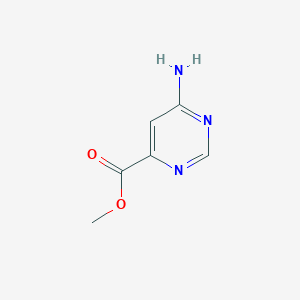

Methyl 6-aminopyrimidine-4-carboxylate is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. Pyrimidines are important biological compounds as they are fundamental components of nucleic acids. The methyl group attached to the carboxylate function indicates that it is a derivative of pyrimidine with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to methyl 6-aminopyrimidine-4-carboxylate, has been reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Although this method does not directly synthesize methyl 6-aminopyrimidine-4-carboxylate, it provides insight into the type of catalytic systems that could be employed for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, providing insights into the conformation and vibrational characteristics of the pyrimidine ring system . Similarly, the crystal structure of a cocrystal involving 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid has been reported, which includes hydrogen bonding interactions that could be relevant for understanding the binding properties of methyl 6-aminopyrimidine-4-carboxylate .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions due to their reactive sites, such as amino and carboxylate groups. For instance, methyl 2-[N-(2'-pyridylmethyl)carbamyl]pyridine-6-carboxylate has been shown to act as a precursor for unsymmetrical diamide ligands, indicating the potential for pyrimidine derivatives to form complex structures with metals . Additionally, the reactivity of the pyrimidine ring can be exploited in multicomponent synthesis, as demonstrated by the catalyst-free synthesis of pyrimidine-2,4(1H,3H)-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied through experimental and theoretical approaches. Anharmonic vibrational and electronic spectral studies of 2-amino-4-hydroxy-6-methylpyrimidine have been conducted, combining experimental techniques like FTIR, FT-Raman, and UV-Vis with theoretical methods such as DFT and MP2, to understand the ground electronic state of the molecule . These studies provide valuable information on the vibrational frequencies, electronic spectra, and molecular orbitals, which are crucial for understanding the behavior of methyl 6-aminopyrimidine-4-carboxylate in different environments.

科学研究应用

晶体结构预测和分子间相互作用

6-氨基嘧啶-4-甲酸甲酯及其类似物在晶体结构预测和理解分子间相互作用中发挥着重要作用。已经使用聚类分析和多元统计研究了羧酸盐、吡啶和嘧啶杂环之间的相互作用,特别是2-氨基-4-甲基嘧啶和2-甲基苯甲酸之间的相互作用。这项研究有助于对分子间相互作用进行分类,并可能增强晶体结构预测能力 (Collins et al., 2010)。

同晶共晶体设计

已经进行了涉及氨基嘧啶的同晶共晶体设计的相关研究。制备了一系列17种共晶体,展示了基于氯和甲基之间的交换形成的共晶体。这些研究强调了氨基嘧啶和苯甲酸之间形成稳定且可靠的异四聚体,为超分子结构提供了见解 (Ebenezer, Muthiah & Butcher, 2011)。

结构分析和衍生物合成

已经研究了1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-甲酸甲酯化合物的晶体和分子结构。该化合物是在抗结核剂合成过程中作为副产物获得的,突出了其在医药化合物合成中的作用 (Richter et al., 2023)。

氢键和互变异构研究

已经广泛研究了含嘧啶的大环化合物的氢键和互变异构,包括2-硫代-4-氨基嘧啶和6-甲基尿嘧啶部分。对这些化合物进行的研究有助于我们了解分子结构、氢键及其对分子性质的影响 (Shagidullin et al., 2004)。

安全和危害

属性

IUPAC Name |

methyl 6-aminopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUGGQRGURMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620741 | |

| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-aminopyrimidine-4-carboxylate | |

CAS RN |

77817-12-0 | |

| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。